Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Benzyl Analog
The addition of a single ethyl group in the para position of the benzyl ring markedly increases the compound's lipophilicity. The PubChem-computed XLogP3 for 1-(4-ethylbenzyl)-4-(furan-2-ylmethyl)piperazine is 3.6, compared to an XLogP3 of 2.7 for its unsubstituted analog, 1-benzyl-4-(furan-2-ylmethyl)piperazine [1]. This difference of 0.9 log units is highly significant for CNS drug discovery, where optimal LogP values for passive brain penetration typically range from 2 to 4 [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 1-Benzyl-4-(furan-2-ylmethyl)piperazine: 2.7 |
| Quantified Difference | +0.9 log units |
| Conditions | PubChem computed property (XLogP3) based on standardized structure |
Why This Matters
This logP difference places the target compound into a distinctly more favorable lipophilicity range for passive blood-brain barrier penetration, a non-negotiable requirement for CNS-targeted probes and drug candidates.
- [1] PubChem. (n.d.). Compound Summary for CID 883584: 1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine and CID 266674-68-4. National Library of Medicine. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
